Mevociclib

Catalog No.
S535323
CAS No.
1816989-16-8
M.F
C31H35ClN8O2
M. Wt
587.125
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mevociclib

CAS Number

1816989-16-8

Product Name

Mevociclib

IUPAC Name

N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide

Molecular Formula

C31H35ClN8O2

Molecular Weight

587.125

InChI

InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1

InChI Key

SCJNYBYSTCRPAO-LXBQGUBHSA-N

SMILES

CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C

Solubility

Soluble in DMSO

Synonyms

SY-1365; SY 1365; SY1365; Mevociclib

Description

The exact mass of the compound Mevociclib is 586.2572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

  • Mevociclib functions by inhibiting CDKs, a family of enzymes that play a crucial role in cell cycle regulation. CDKs control the transition between different phases of the cell cycle, ensuring orderly cell division.
  • By inhibiting CDKs, mevociclib disrupts the cell cycle, leading to cell cycle arrest and ultimately preventing the uncontrolled proliferation of cancer cells.

Areas of Research:

  • Breast Cancer: A significant portion of research on mevociclib focuses on its application in breast cancer, particularly hormone receptor-positive breast cancer. Studies have evaluated mevociclib's efficacy in combination with other therapies, such as endocrine therapy (hormone therapy) for breast cancer treatment.
  • Other Cancers: Research is ongoing to explore the potential of mevociclib in other malignancies, including lung cancer, endometrial cancer, and mantle cell lymphoma. These studies are investigating mevociclib's efficacy as a monotherapy or in combination with other chemotherapeutic agents. , ,

Clinical Trials:

  • Mevociclib is being actively investigated in various clinical trials to assess its safety, efficacy, and optimal dosing regimen in different cancer types. These trials provide valuable data to determine whether mevociclib can be a viable therapeutic option for cancer patients.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

586.2572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Mevociclib

Dates

Modify: 2023-08-15
1: Hu S, Marineau JJ, Rajagopal N, Hamman KB, Choi YJ, Schmidt DR, Ke N, Johannessen L, Bradley MJ, Orlando DA, Alnemy SR, Ren Y, Ciblat S, Winter DK, Kabro A, Sprott KT, Hodgson JG, Fritz CC, Carulli JP, di Tomaso E, Olson ER. Discovery and characterization of SY-1365, a selective, covalent inhibitor of CDK7. Cancer Res. 2019 May 7. pii: canres.0119.2019. doi: 10.1158/0008-5472.CAN-19-0119. [Epub ahead of print] PubMed PMID: 31064851.

Explore Compound Types